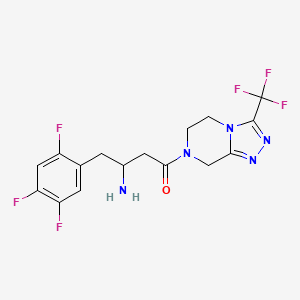

rac-Sitagliptin

Übersicht

Beschreibung

rac-Sitagliptin is a chiral beta-amino acid derivative that contains both a trifluorophenyl moiety and a trifluoromethylated triazole. It is a dipeptidyl peptidase-4 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound works by increasing insulin production and decreasing glucagon production in the pancreas, thereby improving glycemic control .

Vorbereitungsmethoden

There are two primary methods for the preparation of rac-Sitagliptin phosphate: chemical resolution and asymmetric hydrogenation. The chemical resolution method involves five steps starting from commercially available materials, using sodium borohydride to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates. This method avoids the use of expensive noble metal catalysts, reducing costs and simplifying the synthetic route . The asymmetric hydrogenation method involves the synthesis of intermediates through β-ketomide routes, which are then hydrogenated to produce this compound .

Analyse Chemischer Reaktionen

rac-Sitagliptin undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride is commonly used to reduce the enamine intermediate during the synthesis of this compound.

Substitution: Halogenated reagents can be used to introduce or replace functional groups on the aromatic ring of this compound.

Hydrogenation: Asymmetric hydrogenation is used to produce this compound from β-ketomide intermediates.

Wissenschaftliche Forschungsanwendungen

rac-Sitagliptin, also known as Sitagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus . Research into sitagliptin has explored its efficacy, mechanisms of action, and potential applications beyond glycemic control .

Clinical Applications in Type 2 Diabetes

Efficacy: Sitagliptin is primarily used to improve glycemic control in individuals with type 2 diabetes . It has been shown to significantly reduce A1C levels and fasting plasma glucose when used as a monotherapy or in combination with other antidiabetic drugs .

- In a 24-week study, sitagliptin at 100 mg and 200 mg doses led to significant reductions in A1C levels compared to placebo. Patients with higher baseline A1C levels (≥9%) experienced greater reductions .

- Compared to sitagliptin, dulaglutide doses of 1.5 mg and 0.75 mg showed superior glycemic control after 52 weeks .

- Clinical trials have demonstrated that sitagliptin is effective across diverse demographic and disease characteristic subgroups .

Mechanism of Action: Sitagliptin inhibits DPP-4, increasing incretin levels, which leads to enhanced insulin secretion and reduced glucagon secretion . Studies suggest sitagliptin may affect T-cell migration, potentially impacting autoimmunity .

- Sitagliptin decreased migration of splenic CD4+ T-cells through a pathway involving Rac1/vasodilator-stimulated phosphoprotein, while its inhibitory effects on lymph node CD4+ T-cell migration involve incretin-activation of the NF-κB pathway .

Research and Experimental Applications

T-Cell Migration: Research indicates sitagliptin can influence T-cell migration, suggesting potential applications in autoimmune-related conditions .

- In vitro treatment of splenic CD4+ T-cells increased migration, an effect abolished by sitagliptin, indicating a role in modulating immune cell trafficking .

Combination Therapies: Sitagliptin has been evaluated in combination with other drugs to improve glycemic control .

- Sitagliptin has been studied for use as a treatment for type 2 diabetes mellitus in pediatric patients (10 to 17 years old) .

Potential Future Applications

Impact on Gut Microbiome: Dietary phenolic compounds can function as prebiotic modulators of the gut microbiome, and recent evidence suggests a control of the gut microbiome by polyphenols including possible glycemic regulation .

Wirkmechanismus

rac-Sitagliptin exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, this compound increases the levels of these hormones, leading to increased insulin release and decreased glucagon levels. This helps to improve glycemic control in patients with type 2 diabetes mellitus .

Vergleich Mit ähnlichen Verbindungen

rac-Sitagliptin is part of a class of drugs known as dipeptidyl peptidase-4 inhibitors. Similar compounds include:

- Vildagliptin

- Teneligliptin

- Alogliptin

- Linagliptin

Compared to these compounds, this compound has a favorable effect on lipid metabolism and hepatic parameters . It is also well-tolerated with a low risk of hypoglycemia and neutral effects on body weight .

Biologische Aktivität

Sitagliptin, marketed as Januvia, is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of rac-sitagliptin, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Sitagliptin enhances the incretin effect by inhibiting DPP-4, which leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by:

- Stimulating insulin secretion : GLP-1 and GIP promote insulin release from pancreatic beta cells in a glucose-dependent manner.

- Inhibiting glucagon release : By reducing glucagon secretion from alpha cells, sitagliptin helps lower blood glucose levels.

- Slowing gastric emptying : This contributes to reduced postprandial glucose spikes.

The pharmacological effects of sitagliptin lead to improved glycemic control, evidenced by reductions in hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) .

Pharmacokinetics

Sitagliptin exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 87% when taken orally.

- Peak plasma concentration : Achieved within 2 hours post-administration.

- Volume of distribution : Approximately 198 L.

- Protein binding : About 38%.

- Metabolism : Primarily excreted unchanged via the kidneys, with minimal metabolism by cytochrome P450 enzymes .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of sitagliptin in reducing HbA1c levels:

In a comparative study against dapagliflozin, sitagliptin showed superior efficacy in glycemic control among patients with mild renal impairment .

Safety Profile

Sitagliptin is generally well-tolerated. Common adverse effects include:

- Gastrointestinal symptoms (nausea, diarrhea)

- Risk of pancreatitis (though rare)

- Hypoglycemia when used in combination with other antidiabetic agents .

Case Studies and Research Findings

Several case studies highlight the long-term benefits of sitagliptin:

- Longitudinal Effects on β-cell Function : A study found that sitagliptin maintained β-cell function over time compared to other therapies like insulin glargine, indicating its potential for long-term management of T2DM .

- Efficacy in Special Populations : Research has shown that sitagliptin's efficacy is consistent across different demographics, including age, sex, and race .

- Combination Therapy Benefits : In the CompoSIT-I trial, combining insulin therapy with sitagliptin resulted in greater blood glucose reductions compared to those who discontinued sitagliptin while initiating insulin therapy .

Eigenschaften

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMDFFZMYYVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870361 | |

| Record name | 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.